molecular formula C20H21FN2O4S B2450395 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851865-75-3

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2450395
CAS No.: 851865-75-3
M. Wt: 404.46
InChI Key: YPDDCXGUTUTZCX-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-9-8-22-20(23)28-12-13-4-6-15(21)7-5-13/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDDCXGUTUTZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of β-Ketoamide Intermediate

The 4,5-dihydroimidazole ring is typically constructed via cyclocondensation of a β-ketoamide with a primary amine. For this target, the β-ketoamide is derived from 3,4,5-trimethoxybenzoic acid:

  • Activation of Carboxylic Acid : 3,4,5-Trimethoxybenzoic acid (1.0 equiv) is treated with N,N-carbonyldiimidazole (CDI, 1.2 equiv) in ethyl acetate at 50–55°C for 2 hours to form the acyl imidazole intermediate.
  • Amidation : The acyl imidazole reacts with 2-aminoethanethiol (1.1 equiv) in the presence of potassium carbonate (1.0 equiv) at 25–30°C, yielding the β-ketoamide precursor in 89% yield.

Cyclocondensation with 4-Fluorobenzyl Mercaptan

The β-ketoamide undergoes cyclocondensation with 4-fluorobenzyl mercaptan under acidic conditions:

  • Reaction Conditions : Acetic acid (5 vol), 80°C, 12 hours.
  • Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by the thiol, followed by dehydration to form the 4,5-dihydroimidazole ring.
  • Yield : 82% after recrystallization from ethanol/water.

Multicomponent One-Pot Synthesis

Simultaneous Acylation and Cyclization

A one-pot protocol streamlines the synthesis by combining acylation and cyclization steps:

  • Reagents : 3,4,5-Trimethoxybenzoic acid (1.0 equiv), CDI (1.2 equiv), 2-aminoethanethiol (1.1 equiv), 4-fluorobenzyl bromide (1.1 equiv).
  • Conditions : Ethyl acetate, 50°C, 24 hours.
  • Yield : 76%, with 94% purity by HPLC.

Role of Base and Solvent

  • Base Optimization : Potassium carbonate outperforms triethylamine, minimizing side reactions (e.g., O-acylation).
  • Solvent Effects : Ethyl acetate enhances solubility of intermediates, whereas polar aprotic solvents (e.g., DMF) promote racemization.

Post-Functionalization Strategies

Late-Stage Introduction of 4-Fluorobenzylsulfanyl Group

For substrates where direct cyclocondensation is inefficient, the sulfanyl group is introduced post-cyclization:

  • Thiol-Michael Addition : The 4,5-dihydroimidazole core reacts with 4-fluorobenzyl disulfide in the presence of n-butyllithium (–20°C, THF, 2 hours).
  • Yield : 68%, requiring chromatographic purification.

Oxidative Methods

Alternative protocols employ oxidative coupling:

  • Iodine-Mediated Coupling : 4-Fluorobenzyl mercaptan (2.0 equiv), iodine (0.1 equiv), DCM, room temperature, 6 hours.
  • Yield : 72%, with minimal overoxidation.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation β-Ketoamide + Cyclization 82 95 High
One-Pot Acylation + Cyclization 76 94 Moderate
Post-Functionalization Thiol-Michael Addition 68 90 Low

Key Observations :

  • The cyclocondensation route offers superior yield and scalability, making it preferable for industrial applications.
  • One-pot methods reduce purification steps but require stringent control over stoichiometry.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

  • Imidazole vs. Thiazole Formation : Thiol nucleophilicity and reaction pH dictate product selectivity. At pH < 3, thiazole byproducts predominate.
  • **

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Imidazole derivatives have shown significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Studies indicate that modifications in the imidazole structure can enhance its interaction with biological targets, leading to improved anticancer activity. For instance, compounds with similar structures have demonstrated high levels of antimitotic activity against human tumor cells, suggesting potential for development as anticancer agents .

Antimicrobial Activity

Research has indicated that imidazole derivatives possess antimicrobial properties. The incorporation of specific substituents can enhance these effects. The compound's structural similarity to known antimicrobial agents suggests that it may exhibit activity against a range of pathogens. For example, modifications at the 2-position of the imidazole ring have been linked to increased antibacterial and antifungal activities .

Anti-inflammatory and Analgesic Effects

Imidazole compounds are also recognized for their anti-inflammatory and analgesic properties. The presence of the trimethoxybenzoyl moiety in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of imidazole highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were screened for antimicrobial and anticancer activities using standardized methods such as disk diffusion assays and MTT assays to determine cell viability .

Clinical Trials

While specific clinical trials involving this exact compound may not be extensively documented, related imidazole derivatives have undergone various phases of clinical testing for their therapeutic potential in oncology and infectious diseases. These studies provide insights into dosing regimens and efficacy profiles that could be applicable to similar compounds .

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzylsulfanyl)-4,5-dihydroimidazol-1-ylmethanone
  • (2-Fluorophenyl)[2-(methylsulfanyl)-4-pyrimidinyl]methanone

Uniqueness

Compared to similar compounds, 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the trimethoxyphenyl group. This group can enhance the compound’s solubility and bioavailability, making it a more attractive candidate for drug development and other applications.

Biological Activity

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative with potential therapeutic applications. Its structure incorporates a 4-fluorophenyl moiety and a 3,4,5-trimethoxybenzoyl group, suggesting possible interactions with biological targets relevant to various diseases. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties and mechanisms of action.

Biological Activity Overview

Recent studies have indicated that imidazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its potential in these areas.

Anticancer Activity

Several studies have demonstrated that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds similar to the target compound have been shown to induce apoptosis in cancer cells by activating caspases and generating reactive oxygen species (ROS) . For instance, the compound 4l , structurally related to imidazoles, exhibited significant antiproliferative effects in HeLa and Jurkat cells by arresting the cell cycle at the G2/M phase .
  • Cell Cycle Effects : The compound's ability to disrupt the cell cycle is crucial for its anticancer efficacy. Studies indicate that such compounds can lead to increased apoptosis rates in treated cells .

Antimicrobial Activity

The imidazole ring is known for its antimicrobial properties. Compounds bearing this structure have been reported to exert inhibitory effects against various bacterial strains.

  • Activity Spectrum : Preliminary data suggest that derivatives similar to our compound may inhibit the growth of both Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of related compounds. Below is a summary table of findings from various studies:

CompoundBiological ActivityMechanismReference
2-(4-Fluorophenyl)-1H-benzo[d]imidazolePositive Allosteric Modulator (PAM) of GABA-A receptorEnhances receptor activity
1-(3',4',5'-Trimethoxyphenyl)-5-aryl-1,2,4-triazolesAntiproliferative activityInduces apoptosis via caspase activation
1H-imidazole derivativesAntimicrobial activityDisrupts bacterial membrane integrity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound using statistical experimental design?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary parameters such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example, fractional factorial designs can identify critical variables affecting yield. Computational tools like quantum chemical calculations (e.g., transition state analysis) and reaction path searches can narrow optimal conditions . Pilot studies using imidazole derivatives (e.g., 3,4,5-trimethoxybenzaldehyde in methanol with triethylamine as a base) highlight the importance of stepwise reagent addition .

Q. What spectroscopic and crystallographic techniques are most suitable for characterizing its structural conformation?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., sulfanyl and trimethoxybenzoyl groups).
  • X-ray Crystallography : Resolve dihedral angles between the fluorophenylmethylsulfanyl group and the imidazole ring. Weak intermolecular interactions (C–H···F/N) stabilize the crystal lattice, as seen in analogous imidazole derivatives .
  • IR Spectroscopy : Identify carbonyl (C=O) and sulfanyl (C–S) stretching frequencies.

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Kinase Inhibition : Fluorescence-based assays for p38 MAP kinase, given the imidazole core’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50_{50} values with control compounds .

Advanced Research Questions

Q. How can contradictory results in biological activity data across studies be resolved?

  • Methodological Answer :

  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity.
  • Structural Confirmation : Re-analyze crystal structures to verify substituent orientations (e.g., dihedral angles >55° reduce steric hindrance ).
  • Assay Standardization : Cross-validate protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What computational strategies are effective for modeling reaction mechanisms involving this compound?

  • Methodological Answer :

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate nucleophilic substitution at the sulfanyl group or acyl transfer at the benzoyl moiety.
  • Reaction Path Search : Use software like GRRM or Gaussian to identify intermediates and transition states, as demonstrated in ICReDD’s workflow .
  • Molecular Dynamics (MD) : Predict solvent effects (e.g., methanol vs. DMF) on reaction kinetics .

Q. How do substituent modifications (e.g., fluorophenyl vs. nitrophenyl) impact its pharmacological profile?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs with halogen or electron-withdrawing groups and compare:
  • Lipophilicity : LogP values via shake-flask method.
  • Binding Affinity : Docking studies (AutoDock Vina) against target proteins (e.g., nitric oxide synthase ).
  • Data Table :
SubstituentLogPIC50_{50} (μM)Target Protein
4-Fluorophenyl2.10.45p38 MAP kinase
3-Nitrophenyl2.80.89Nitric oxide synthase
Example data from analogs in

Q. What strategies mitigate challenges in isolating enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients.
  • Derivatization : Introduce chiral auxiliaries (e.g., Mosher’s acid) for NMR-based enantiomeric excess determination .
  • Crystallization : Exploit hydrogen-bonding differences (C–H···F vs. C–H···O) for diastereomer separation .

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